molecular formula C25H25ClN2O4S2 B1621233 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate CAS No. 22268-66-2

3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate

Cat. No.: B1621233
CAS No.: 22268-66-2
M. Wt: 517.1 g/mol
InChI Key: PZQHZVAROUTGBU-UHFFFAOYSA-M
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results. Further experimental data would be needed to provide a comprehensive analysis of its properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis: The synthesis of various benzothiazole derivatives, including compounds similar to the one , has been explored for their potential in creating new materials with unique electronic and optical properties. Studies have shown methods for preparing benzothiazolium salts through different synthetic routes, which are crucial for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Sawada et al., 1977).

Applications in Medicinal Chemistry

  • Anticancer Agents: Research has highlighted the anticancer potential of benzothiazole derivatives. Through the synthesis and evaluation of benzothiazole acylhydrazones, studies have demonstrated these compounds' ability to exhibit anticancer activity against various cancer cell lines, showcasing the therapeutic potential of benzothiazole-based compounds in oncology (Osmaniye et al., 2018).

Materials Science and Photophysics

  • Optical Materials: The design and synthesis of unsymmetrical squaraine dyes incorporating benzothiazole units have shown significant promise for applications in dye-sensitized solar cells (DSSCs) and other optoelectronic devices. These compounds exhibit intense and broad absorption bands in the red/NIR region, making them suitable for energy harvesting and photovoltaic applications (Kim et al., 2010).

Catalysis and Organic Synthesis

  • N-Heterocyclic Carbene Chemistry: The development of benzothiazolium-based N-heterocyclic carbenes (NHCs) has been a significant area of research, with applications in catalysis and as ligands in metal complexes. These studies have led to advancements in the synthesis of complex molecules and materials, demonstrating the versatility of benzothiazole derivatives in facilitating various chemical transformations (Yen et al., 2006).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Always refer to the material safety data sheet (MSDS) for specific safety information .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate' involves the condensation of 3-ethylbenzothiazolium-2-carbaldehyde with 7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatriene in the presence of a base, followed by the addition of benzothiazolium perchlorate to form the final product.", "Starting Materials": [ "3-ethylbenzothiazolium-2-carbaldehyde", "7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatriene", "base", "benzothiazolium perchlorate" ], "Reaction": [ "Step 1: Condensation of 3-ethylbenzothiazolium-2-carbaldehyde with 7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatriene in the presence of a base to form an intermediate.", "Step 2: Addition of benzothiazolium perchlorate to the intermediate to form the final product, 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate." ] }

CAS No.

22268-66-2

Molecular Formula

C25H25ClN2O4S2

Molecular Weight

517.1 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;perchlorate

InChI

InChI=1S/C25H25N2S2.ClHO4/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;2-1(3,4)5/h5-19H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

PZQHZVAROUTGBU-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate
Reactant of Route 2
3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate
Reactant of Route 3
Reactant of Route 3
3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate
Reactant of Route 4
3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate
Reactant of Route 5
3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate
Reactant of Route 6
Reactant of Route 6
3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate

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